molecular formula C14H22N2 B7817902 (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine

(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine

Cat. No.: B7817902
M. Wt: 218.34 g/mol
InChI Key: XSYACPWXNKULER-LBPRGKRZSA-N
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Description

(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine is a chiral amine compound featuring a phenyl ring substituted with an azepane group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.

    Attachment to Phenyl Ring: The azepane ring is then attached to a phenyl ring via a nucleophilic substitution reaction.

    Introduction of Ethanamine Side Chain:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the imine or oxime back to the amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Imines or oximes.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Serves as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Potential applications in the development of biologically active compounds.
  • Investigated for its role in enzyme inhibition and receptor binding studies.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Studied for its effects on neurotransmitter systems.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

    (1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine: Similar structure but with a piperidine ring instead of an azepane ring.

    (1S)-1-[4-(Morpholin-1-yl)phenyl]ethan-1-amine: Contains a morpholine ring instead of an azepane ring.

Uniqueness:

  • The presence of the azepane ring in (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
  • The chiral nature of the compound adds to its specificity in asymmetric synthesis and potential pharmaceutical applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S)-1-[4-(azepan-1-yl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(15)13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,12H,2-5,10-11,15H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYACPWXNKULER-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2CCCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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